N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine is a complex organic compound with the molecular formula and a molecular weight of approximately 394.49 g/mol. This compound features a pyrazin-2-amine core, which is substituted with a piperidine moiety that includes a pyridin-3-ylsulfonyl group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting specific biological pathways.
The synthesis of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine can be approached through various methods, often involving the use of sulfonylation techniques. One effective method is the chemoselective amination of haloheteroaromatic sulfonyl halides, which can yield high success rates in synthesizing such compounds. For instance, reactions can be conducted in solvents like N-methylpyrrolidone at elevated temperatures, using bases such as Hünig’s base (i-Pr2NEt) to facilitate the formation of the desired product .
The molecular structure of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine can be described using several structural representations:
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
ASNIUBPSYRRGJN-UHFFFAOYSA-N
The structure consists of:
N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine may participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the sulfonamide moiety.
N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: